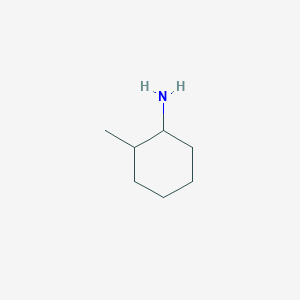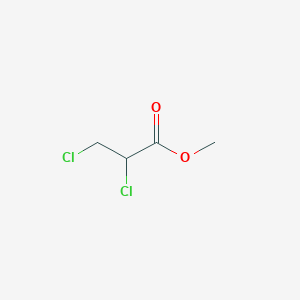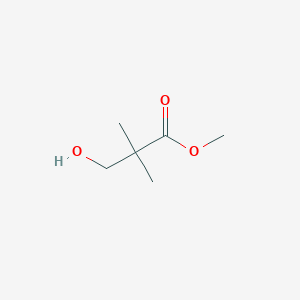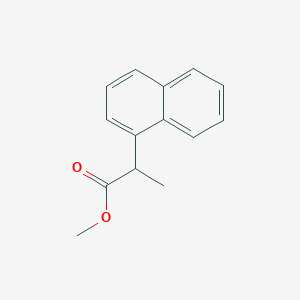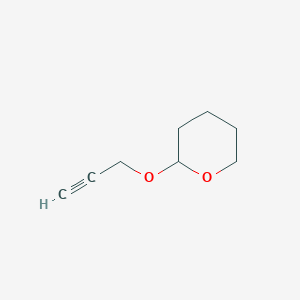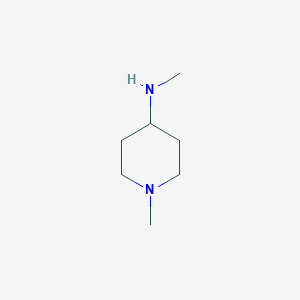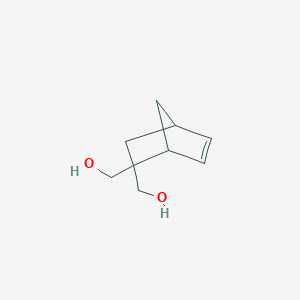
5-Norbornene-2,2-dimethanol
Overview
Description
5-Norbornene-2,2-dimethanol is not directly mentioned in the provided papers; however, the papers discuss derivatives of norbornene, which are closely related to this compound. Norbornene derivatives are a class of compounds that are known for their unique bicyclic structure, which provides a rigid framework that is useful in various chemical reactions and applications, particularly in the synthesis of complex molecules .
Synthesis Analysis
The synthesis of norbornene derivatives can be achieved through Diels-Alder reactions, as described in the second paper. The paper highlights the use of 1,2,3,4-tetrachloro-5,5-dimethoxy-cyclopenta-1,3-diene as a diene that reacts with dienophiles to form norbornene derivatives. These derivatives are important building blocks in the synthesis of complex natural and non-natural products . Additionally, the first paper discusses the cationic polymerization of norbornene derivatives in the presence of boranes, which leads to the formation of polymers with high molecular weights .
Molecular Structure Analysis
Norbornene derivatives have a bicyclic structure that is rigid and can provide a high degree of selectivity and directionality to various substituents. This structural feature is crucial in the synthesis of complex molecules, as it allows for high endo selectivity in Diels-Alder reactions .
Chemical Reactions Analysis
The papers provided discuss several chemical reactions involving norbornene derivatives. The first paper details the cationic polymerization of various norbornene derivatives, which results in polymers with high yields and molecular weights . The second paper focuses on the Diels-Alder reactions of a specific diene to produce norbornene derivatives, which are then used in organic synthesis . The third paper describes the synthesis of novel strained hydrocarbons based on 5-methylene-2-norbornene, which involves catalytic cyclopropanation .
Physical and Chemical Properties Analysis
The physical and chemical properties of norbornene derivatives are influenced by their unique molecular structure. The third paper provides insight into the physicochemical properties of novel hydrocarbons based on 5-methylene-2-norbornene, which exhibit a combination of high density, low freezing point, and high energy density. These properties make them suitable as components of high-energy-density fuels for modern jet engines . The rigid bicyclic structure of norbornene derivatives also contributes to their chemical reactivity and selectivity in synthesis applications .
Scientific Research Applications
Polymer Synthesis and Characterization
5-Norbornene-2,2-dimethanol is utilized in the synthesis of polymers. For example, it was used in preparing novel methacrylic monomers, which were then polymerized to create polymethacrylates with high thermal stability and good solubility in common organic solvents (Pourjavadi & Mirjalili, 2000).Catalysis in Polymerization Processes
It plays a role in catalysis, specifically in oligomerization and polymerization processes. Nickel- and palladium-based catalyst systems have been developed to convert 5-Norbornene derivatives into oligomers and polymers with controllable molecular weights (Farquhar, Brookhart, & Miller, 2020).Copolymerization with Ethylene
This compound is involved in the synthesis of ansa-zirconocene compounds, which have shown good performance in the copolymerization of ethylene with bulky monomers such as norbornene (Lee et al., 2002).Norbornene Polymerization
It is also significant in the study of stable nickel catalysts for fast norbornene polymerization, influencing the yield and molecular mass of the polymer (Casares et al., 2005).Ring-Opening Cross-Metathesis Reactions
In olefin metathesis, this compound is used as a reagent. A study demonstrated its application in ring-opening cross-metathesis reactions to obtain high Z-products (H. Zhang et al., 2022).Cationic Polymerization
The compound has been studied in the context of cationic polymerization of norbornene derivatives in the presence of boranes, resulting in polymers with high molecular weights (Bermeshev et al., 2014).Inducing Melanogenesis and Differentiation in Cells
Interestingly, this compound has been found to induce melanogenesis and differentiation in certain cell types, such as melanoma and pheochromocytoma cells (Brown et al., 1999).Scaffold Formation in Biomedical Applications
It is used in the synthesis of macromolecular scaffolds with potential biomedical applications. These scaffolds, formed from polymers like oligo(lactic acid) and indomethacin-conjugated poly(norbornene)s, show promise in cell viability and drug delivery (Sutthasupa & Sanda, 2018).Analytical Chemistry in Lanthanide Detection
The compound is also used in analytical chemistry, particularly in the quantification of lanthanides in rocks, showcasing its versatility and utility beyond polymer chemistry (Buchmeiser, Seeber, & Tessadri, 2000).
Mechanism of Action
Target of Action
The primary target of 5-Norbornene-2,2-dimethanol is the aryl-palladium complex in the palladium-catalyzed Heck/Suzuki cascade reaction . This compound plays a crucial role in preventing transmetalation of the aryl-palladium complex .
Mode of Action
This compound interacts with the aryl-palladium complex during the Heck/Suzuki cascade reaction . It prevents the transmetalation of the aryl-palladium complex, which is key to the success of this transformation .
Biochemical Pathways
The compound is involved in the Heck/Suzuki cascade reaction pathway . This pathway is known for its tolerance to a wide range of functional groups and provides straightforward access to an array of oxindoles .
Result of Action
The action of this compound results in a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction . This leads to the production of oxindoles with excellent enantiomeric excess (ee) values .
Safety and Hazards
5-Norbornene-2,2-dimethanol is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
The norbornene scaffold, which includes 5-Norbornene-2,2-dimethanol, has emerged as a promising structure in medicinal chemistry due to its potential therapeutic application in cancer treatment . The development of norbornene-based derivatives as potential chemotherapeutic agents is attracting significant attention .
Biochemical Analysis
Biochemical Properties
It has been used in the development of a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction . In this reaction, 5-Norbornene-2,2-dimethanol helps prevent transmetalation of the aryl-palladium complex .
Cellular Effects
It is known that the compound can cause eye and skin irritation, and may have effects on the respiratory system .
Molecular Mechanism
It has been shown to play a key role in preventing transmetalation of the aryl-palladium complex in a palladium-catalyzed Heck/Suzuki cascade reaction .
properties
IUPAC Name |
[2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-5-9(6-11)4-7-1-2-8(9)3-7/h1-2,7-8,10-11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHXMENPUICESR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884330 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6707-12-6 | |
| Record name | Bicyclo(2.2.1)hept-5-ene-2,2-dimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006707126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Di(hydroxymethyl)bicyclo[2.2.1]heptene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-Norbornene-2,2-dimethanol induce melanogenesis?
A: Research suggests that this compound induces melanogenesis through a pathway involving nitric oxide (NO) and cyclic guanosine monophosphate (cGMP). [] The compound stimulates NO synthesis in melanoma cells, which then activates the cGMP/protein kinase G signaling pathway, ultimately leading to increased melanin production. This mechanism is similar to the one observed for ultraviolet radiation-induced melanogenesis in melanocytes. [] Interestingly, this compound also demonstrates the ability to induce differentiation in certain cell lines, such as S91 mouse melanoma cells and PC12 pheochromocytoma cells, through this same pathway. []
Q2: How does the structure of this compound lend itself to polymerization reactions?
A: this compound is synthesized from the Diels-Alder reaction of cyclopentadiene and acrolein, followed by treatment with formaldehyde. [] This process yields a molecule containing both a norbornene ring and a 1,3-diol moiety. The norbornene ring provides a site for potential ring-opening metathesis polymerization (ROMP) reactions, while the 1,3-diol allows for further chemical modification, such as acetalization. [] Researchers have successfully synthesized novel methacrylic monomers by reacting the 1,3-diol of this compound with various aromatic aldehydes containing phenolic hydroxyl groups. These monomers can then undergo free radical polymerization to create spiroacetal-norbornene containing polymethacrylates. []
Q3: What are the potential applications of this compound in the development of cosmeceutical tanning agents?
A: this compound and other aliphatic and alicyclic diols show promise as potential cosmeceutical tanning agents due to their ability to induce melanogenesis in both cultured cells and in vivo. [] Studies have shown that topical application of this compound to guinea pig skin results in increased melanin production and transfer to keratinocytes, mimicking the natural pigmentation process. [] This finding suggests that this compound could potentially be used to develop safer tanning products compared to traditional methods like UV exposure, which carries risks of skin damage and cancer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


